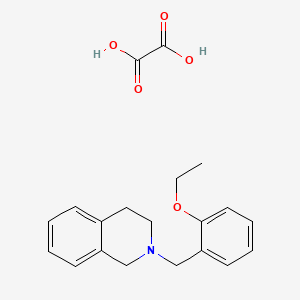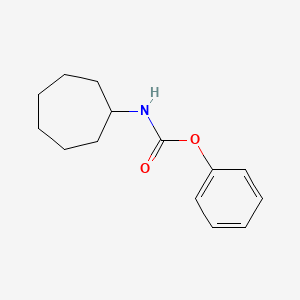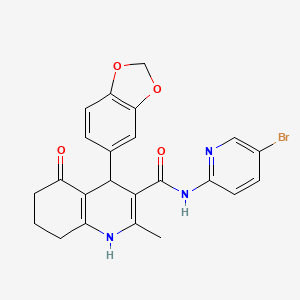![molecular formula C14H16FN3O2 B5015015 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5015015.png)
3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
科学研究应用
3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. This compound has also been studied for its potential anticancer activity. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
作用机制
The exact mechanism of action of 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to the disruption of bacterial cell growth and division. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, it has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins.
实验室实验的优点和局限性
One of the advantages of using 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
未来方向
There are several future directions for the research on 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole. One direction is to further investigate its potential applications in the treatment of cancer. This compound has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. This compound has been shown to have anti-inflammatory and analgesic effects, and further studies are needed to determine its potential as a treatment for inflammatory and pain-related disorders. Finally, future research could focus on the development of new synthetic methods for the production of this compound, which could lead to the development of new and more effective antimicrobial agents.
合成方法
The synthesis of 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole has been reported in the literature using different methods. One of the methods involves the reaction of 4-fluorobenzyl chloride with 2-(2-isoxazolidinyl)ethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a mixture of hydrazine hydrate and acetic anhydride to give the final product. Another method involves the reaction of 4-fluorobenzyl hydrazine with ethyl 2-bromoacetate followed by cyclization with potassium carbonate to give the desired compound.
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-12-4-2-11(3-5-12)10-13-16-14(20-17-13)6-8-18-7-1-9-19-18/h2-5H,1,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDEOIUDWPTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC2=NC(=NO2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)

![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5014961.png)
![3-{[(carboxymethyl)amino]carbonyl}-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5014967.png)

![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5014981.png)
![1,2-dichloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5014993.png)
![2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014996.png)
![3-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5015016.png)
![pentyl 4-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B5015028.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B5015038.png)